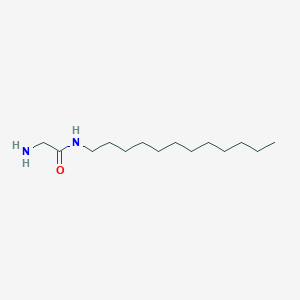

Acetamide, 2-amino-N-dodecyl-

CAS No.: 59404-81-8

Cat. No.: VC3857853

Molecular Formula: C14H30N2O

Molecular Weight: 242.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59404-81-8 |

|---|---|

| Molecular Formula | C14H30N2O |

| Molecular Weight | 242.4 g/mol |

| IUPAC Name | 2-amino-N-dodecylacetamide |

| Standard InChI | InChI=1S/C14H30N2O/c1-2-3-4-5-6-7-8-9-10-11-12-16-14(17)13-15/h2-13,15H2,1H3,(H,16,17) |

| Standard InChI Key | COQIWLXONHFWES-UHFFFAOYSA-N |

| SMILES | CCCCCCCCCCCCNC(=O)CN |

| Canonical SMILES | CCCCCCCCCCCCNC(=O)CN |

Introduction

Structural and Molecular Characteristics

2-Amino-N-dodecylacetamide (IUPAC name: N-dodecyl-2-aminoacetamide) belongs to the acetamide family, with the molecular formula C₁₄H₂₈N₂O. Its structure consists of a central acetamide group (CH₂CONH₂) modified by:

-

An amino group (-NH₂) at the β-position (second carbon of the acetamide chain).

-

A dodecyl chain (-C₁₂H₂₅) bonded to the nitrogen atom.

This amphiphilic structure enables dual solubility characteristics: the polar amide and amino groups interact with aqueous phases, while the hydrophobic dodecyl tail facilitates solubility in organic solvents. Computational modeling suggests a bent conformation in the solid state due to intramolecular hydrogen bonding between the amino and carbonyl groups .

Table 1: Key Molecular Properties

Synthesis and Optimization

Microwave-Assisted Synthesis

The most efficient route to 2-amino-N-dodecylacetamide, as described in KR100848645B1, involves a four-step microwave-assisted protocol :

-

Protection of glycine: Glycine reacts with phthalic anhydride under microwave irradiation (2.40–2.50 GHz, 800 W) to form 2-(1,3-dioxoisoindolin-2-yl)acetic acid.

-

Chlorination: The intermediate is treated with thionyl chloride (SOCl₂) to yield 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride.

-

Amidation: Reaction with dodecylamine in DMF produces N-dodecyl-2-(1,3-dioxoisoindolin-2-yl)acetamide.

-

Deprotection: Hydrazine (NH₂NH₂) in ethanol removes the phthaloyl group, yielding the final product.

Microwave irradiation reduces reaction times by 60–70% compared to conventional heating, with yields exceeding 85% .

Table 2: Synthesis Parameters and Outcomes

| Step | Reagents/Conditions | Time | Yield |

|---|---|---|---|

| 1 | Phthalic anhydride, 800 W microwave | 15 min | 92% |

| 2 | SOCl₂, reflux | 2 hr | 89% |

| 3 | Dodecylamine, TEA, DMF, 0°C | 30 min | 88% |

| 4 | NH₂NH₂, ethanol, 50°C | 3 hr | 86% |

Physicochemical and Functional Properties

Surface Activity

The dodecyl chain imparts surfactant-like behavior, with a critical micelle concentration (CMC) of ~1 mM in aqueous solutions . This property is exploited in emulsification processes, particularly in cosmetic formulations where mildness is prioritized .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C and decomposition above 250°C, indicating suitability for high-temperature applications .

Industrial and Research Applications

Pharmaceutical Intermediates

2-Amino-N-dodecylacetamide serves as a precursor for benzimidazole derivatives, which are integral to antifungal and antiviral drug development. Cyclization reactions with carbon dioxide (CO₂) under ruthenium catalysis yield 2-methylbenzimidazole, a scaffold in protease inhibitors .

Disinfectants and Antimicrobials

Quaternary ammonium derivatives of this compound exhibit broad-spectrum antimicrobial activity. In a 2021 study, N-dodecyl-2-(pyridinium)acetamide chloride—a structurally related compound—achieved 99.9% reduction in E. coli and S. aureus within 5 minutes, outperforming glutaraldehyde-based disinfectants .

Table 3: Antimicrobial Efficacy of Analogous Compounds

| Microorganism | Log Reduction (5 min) | Reference |

|---|---|---|

| E. coli ATCC 25922 | 4.2 ± 0.3 | |

| S. aureus ATCC 29213 | 3.9 ± 0.2 | |

| C. albicans SC5314 | 3.1 ± 0.4 |

Future Directions

-

Green Chemistry: Optimizing solvent-free microwave synthesis to reduce environmental impact.

-

Drug Delivery: Leveraging micelle-forming capabilities for targeted anticancer therapies.

-

Agricultural Chemistry: Exploring fungicidal activity against Phytophthora species.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume